molecular formula C20H16BrN3O3S B2882166 2-Amino-4-(4-bromophenyl)-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide CAS No. 893291-28-6

2-Amino-4-(4-bromophenyl)-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide

Cat. No. B2882166
CAS RN: 893291-28-6
M. Wt: 458.33
InChI Key: JUQBLOMWLJIHQB-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and rings, including a pyrano ring, a benzothiazine ring, an amino group, a nitrile group, and a bromophenyl group . The presence of these groups suggests that this compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups . The exact structure would depend on the specific arrangement and connectivity of these groups.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the bromophenyl group could increase its molecular weight and potentially its lipophilicity .

Scientific Research Applications

Multicomponent Synthesis

The compound is used in the multicomponent synthesis of 2-amino-3-R-4-aryl-4H-pyranes derived from 1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide. These syntheses involve three-component interactions with arylcarbaldehydes and active methylene nitriles, leading to either the target 2-amino-4H-pyrans or stable triethylammonium salts of bis(1H-2,1-benzothiazin-4(3H)-one 2,2-dioxides) (Lega, Gorobets, Chernykh, Shishkina, & Shemchuk, 2016).

Novel Heterocyclic Synthesis

It plays a role in the efficient synthesis of novel furo[3,2-e]pyrazolo[3,4-b]pyrazines and related heterocycles. These heterocyclic compounds have potential applications in pharmacological studies (Kamal El‐Dean, Radwan, Zaki, & Abd ul‐Malik, 2018).

Antibacterial and Antifungal Activity

Derivatives of this compound have been synthesized for evaluation of their antibacterial and antifungal activities. The structures of these compounds were confirmed by various spectroscopic methods and their bioactivity was assessed (Lega, Chernykh, Zaprutko, Gzella, & Shemchuk, 2017).

Monoamine Oxidase Inhibitory Activity

2-Amino derivatives of benzothiazine have been evaluated for their inhibitory activity against monoamine oxidase A and B. These studies included the synthesis of new series of pyranobenzothiazines and their screening as selective inhibitors, providing insights into their potential therapeutic applications (Ahmad et al., 2019).

Ionic Liquid Catalysis

The compound is involved in ionic liquid-catalyzed syntheses, highlighting an eco-friendly and efficient approach for the construction of complex molecular scaffolds. These syntheses focus on the creation of derivatives with significant biological activities, such as anticancer properties (Nikalje et al., 2016).

Anticancer Scaffolds

Dihydropyrano[2,3-c]pyrazoles synthesized using this compound have been evaluated for their in vitro anticancer activity against various human cancer cell lines. These studies also include molecular docking to identify potential lead molecules for therapeutic applications (Nimbalkar et al., 2017).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its specific biological targets. The presence of the amino group and the nitrile group could allow it to interact with a variety of enzymes and receptors .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any chemical, appropriate precautions should be taken when handling it to avoid exposure .

Future Directions

Future research on this compound could involve exploring its synthesis, characterizing its physical and chemical properties, investigating its chemical reactivity, and studying its biological activity . This could lead to the development of new methods for its synthesis, the discovery of new reactions it can participate in, and potentially the identification of new biological targets it can interact with.

properties

IUPAC Name

2-amino-4-(4-bromophenyl)-6-ethyl-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrN3O3S/c1-2-24-16-6-4-3-5-14(16)18-19(28(24,25)26)17(15(11-22)20(23)27-18)12-7-9-13(21)10-8-12/h3-10,17H,2,23H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUQBLOMWLJIHQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C3=C(S1(=O)=O)C(C(=C(O3)N)C#N)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-(4-bromophenyl)-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide

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